molecular formula C7H12O4 B11806521 (2R)-2-Hydroxy-3-(tetrahydrofuran-2-yl)propanoic acid

(2R)-2-Hydroxy-3-(tetrahydrofuran-2-yl)propanoic acid

Cat. No.: B11806521
M. Wt: 160.17 g/mol
InChI Key: YANAYWPSRRUZFP-PRJDIBJQSA-N
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Description

(2R)-2-Hydroxy-3-(tetrahydrofuran-2-yl)propanoic acid is a chiral compound with a unique structure that includes a tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Hydroxy-3-(tetrahydrofuran-2-yl)propanoic acid typically involves the use of starting materials such as tetrahydrofuran and other organic reagents. One common method involves the ring opening of tetrahydrofuran derivatives followed by functionalization to introduce the hydroxy and carboxylic acid groups . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis or the use of biocatalysts to achieve high yields and purity. These methods are designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Hydroxy-3-(tetrahydrofuran-2-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxy group to a carbonyl group, forming a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The hydroxy group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction . Substitution reactions may involve the use of halogenating agents or nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carboxylic acid group can produce an alcohol.

Scientific Research Applications

(2R)-2-Hydroxy-3-(tetrahydrofuran-2-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2R)-2-Hydroxy-3-(tetrahydrofuran-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes or bind to receptors with high specificity, influencing biological pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R)-2-Hydroxy-3-(tetrahydrofuran-2-yl)propanoic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C7H12O4

Molecular Weight

160.17 g/mol

IUPAC Name

(2R)-2-hydroxy-3-(oxolan-2-yl)propanoic acid

InChI

InChI=1S/C7H12O4/c8-6(7(9)10)4-5-2-1-3-11-5/h5-6,8H,1-4H2,(H,9,10)/t5?,6-/m1/s1

InChI Key

YANAYWPSRRUZFP-PRJDIBJQSA-N

Isomeric SMILES

C1CC(OC1)C[C@H](C(=O)O)O

Canonical SMILES

C1CC(OC1)CC(C(=O)O)O

Origin of Product

United States

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